molecular formula C22H15ClF3N3O2S B304014 N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No. B304014
M. Wt: 477.9 g/mol
InChI Key: INJPJMNVMVORDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide, also known as Compound X, is a novel chemical compound that has recently gained attention in scientific research. This compound has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X is not fully understood, but it is believed to inhibit the activity of a specific enzyme that is involved in the regulation of cellular processes. This enzyme is known to play a role in the development and progression of various diseases, including cancer and inflammation. By inhibiting this enzyme, N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X may have potential therapeutic effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X can reduce inflammation and improve glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X in lab experiments is its high purity and high yield synthesis method, which allows for reproducible results. Another advantage is its potential therapeutic effects, which make it a promising lead compound for drug development. However, one of the limitations of using N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are many future directions for the research and development of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and improve its solubility in water. Additionally, N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X can be used as a starting point for the development of new drugs with improved efficacy and safety profiles. Finally, more in vivo studies are needed to evaluate the therapeutic potential of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X in various disease models.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X involves a multistep process that starts with the reaction of 4-chloroaniline with 3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-2-thiol in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to form N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X. This synthesis method has been optimized to yield high purity and high yield of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X has potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X can be used as a lead compound for the development of new drugs for the treatment of various diseases. In pharmacology, N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X can be used to study the mechanism of action of drugs that target the same molecular pathways. In biochemistry, N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X can be used to study the biochemical and physiological effects of drugs on cells and tissues.

properties

Product Name

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Molecular Formula

C22H15ClF3N3O2S

Molecular Weight

477.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H15ClF3N3O2S/c1-31-16-8-2-13(3-9-16)19-10-18(22(24,25)26)17(11-27)21(29-19)32-12-20(30)28-15-6-4-14(23)5-7-15/h2-10H,12H2,1H3,(H,28,30)

InChI Key

INJPJMNVMVORDD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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